ethyl 3-aminobutanoate

Catalog No.
S663196
CAS No.
5303-65-1
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-aminobutanoate

CAS Number

5303-65-1

Product Name

ethyl 3-aminobutanoate

IUPAC Name

ethyl 3-aminobutanoate

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3

InChI Key

HHIOOBJZIASBFF-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)N

Canonical SMILES

CCOC(=O)CC(C)N

The exact mass of the compound Ethyl 3-aminobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77084. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-aminobutanoate (CAS 5303-65-1) is a versatile beta-amino acid ester functioning as a critical building block in the synthesis of nitrogen-containing heterocycles, pharmaceuticals, and biodegradable chelating agents . Unlike its free acid counterpart, this compound is a liquid at room temperature (boiling point 168.8 °C) with excellent solubility in a wide range of organic solvents, making it highly processable for both traditional organic synthesis and modern biocatalytic applications . Its structure, featuring an ethyl ester and a beta-methyl group, provides the necessary steric and electronic properties for regioselective cyclizations, transaminase-mediated amine borrowing, and lipase-catalyzed kinetic resolutions, establishing it as a high-value precursor for procurement in advanced chemical manufacturing .

Substituting ethyl 3-aminobutanoate with closely related analogs fundamentally disrupts synthetic workflows and process economics. Utilizing the free acid, 3-aminobutanoic acid, introduces a zwitterionic solid (melting point 189–191 °C) that is largely insoluble in aprotic organic solvents, necessitating the use of expensive stoichiometric coupling reagents (e.g., EDC/HOBt) for amidation. Furthermore, substituting with the methyl ester variant alters the kinetics of enzymatic resolutions; while methyl esters are sometimes procured for their enantiopure availability, the racemic ethyl ester is uniquely optimized for sequential dynamic kinetic resolutions using lipases, offering a more cost-effective route to chiral building blocks [1]. Finally, employing gamma-amino esters (like ethyl 4-aminobutanoate) completely removes the beta-stereocenter, failing to produce the required branched architecture for targeted beta-lactams and substituted pyrroles.

Solvent Compatibility and Physical State Processability

For industrial scale-up, the physical state of a precursor dictates the choice of solvent and continuous flow compatibility. Ethyl 3-aminobutanoate is a highly processable liquid (boiling point ~168 °C) that readily dissolves in standard organic solvents like THF, dichloromethane, and ethyl acetate . In stark contrast, the unesterified baseline, 3-aminobutanoic acid, is a high-melting zwitterionic solid (189–191 °C) with poor organic solubility . This physical difference means that procuring the ethyl ester eliminates the need for phase-transfer catalysts or aggressive pre-activation steps during complex amidation or cyclization reactions.

Evidence DimensionPhysical state and thermal transition points
Target Compound DataLiquid, Boiling Point 168.8 °C
Comparator Or Baseline3-aminobutanoic acid (Solid, Melting Point 189-191 °C)
Quantified Difference>150 °C difference in thermal transition; complete phase difference at standard conditions
ConditionsStandard laboratory handling (25 °C, 1 atm)

Procuring the liquid ethyl ester streamlines organic-phase synthesis and biocatalysis by bypassing the solubility bottlenecks associated with zwitterionic free acids.

Transaminase-Mediated Cascade Conversion Efficiency

In modern green chemistry, amine borrowing via transaminases is a highly efficient route to chiral N-heterocycles. When used in an ATA117-mediated Knorr-pyrrole cascade, racemic ethyl 3-aminobutanoate achieves exceptional conversion rates (up to 95–99%) to target pyrroles[1]. Notably, these conversions are broadly comparable to those achieved using the significantly more expensive, enantiopure (R)-methyl 3-aminobutanoate [1]. This demonstrates that the racemic ethyl ester is a highly competent amine donor that can undergo dynamic kinetic resolution in situ, matching the performance of pre-resolved methyl analogs.

Evidence DimensionConversion yield in transaminase cascade
Target Compound Data95–99% conversion using racemic ethyl 3-aminobutanoate
Comparator Or Baseline(R)-methyl 3-aminobutanoate (comparable ~95% conversion)
Quantified DifferenceEquivalent high conversion without requiring enantiopure precursor procurement
ConditionsATA117 biocatalyst (5 mg/mL), HEPES buffer (pH 9), 30 °C, 40-80 mM substrate

Allows procurement teams to source cost-effective racemic ethyl esters for biocatalytic cascades without sacrificing the yield associated with premium enantiopure methyl esters.

Lipase-Catalyzed Sequential Resolution Suitability

The steric profile of the ester group profoundly impacts the success of lipase-catalyzed kinetic resolutions. Research demonstrates that ethyl 3-aminobutanoate is successfully resolved (Enantiomeric ratio E > 100) via Candida antarctica lipase B (CAL-B) through a sequential resolution process involving both interesterification and N-acylation [1]. However, as the ester chain length increases (e.g., pentyl 3-aminobutanoate or larger), the steric bulk completely suppresses this sequential resolution capability [1]. The ethyl group provides the optimal balance of reactivity and steric access for the enzyme's active site.

Evidence DimensionEnantioselectivity and sequential resolution viability
Target Compound DataE > 100, successful sequential resolution
Comparator Or BaselinePentyl 3-aminobutanoate (sequential resolution excluded due to steric bulk)
Quantified DifferenceViable vs. Non-viable sequential enzymatic resolution
ConditionsCAL-B catalysis in butyl butanoate solvent

Buyers establishing in-house enzymatic resolution pipelines must select the ethyl ester to ensure compatibility with standard CAL-B protocols.

High-Yield Precursor for Aminocarboxylate Chelating Agents

Ethyl 3-aminobutanoate serves as a highly efficient precursor for the synthesis of biodegradable aminocarboxylate chelating agents via Michael addition. When reacted with methyl 2-chloroacetate in the presence of potassium carbonate and sodium iodide, the ethyl ester achieves a 97% conversion rate[1]. This synthetic route provides a safer, high-yielding alternative to the traditional Strecker synthesis baseline, which requires the handling of highly toxic hydrocyanic acid and formaldehyde [1]. The ethyl ester's solubility and reactivity profile are critical to driving this cyanogen-free alkylation to near-quantitative yields.

Evidence DimensionReaction conversion and safety profile
Target Compound Data97% conversion via Michael addition
Comparator Or BaselineTraditional Strecker synthesis (requires toxic hydrocyanic acid)
Quantified DifferenceNear-quantitative yield using a cyanide-free process
ConditionsCH3CN solvent, K2CO3, NaI, <35 °C for 6 days

Procuring this ester enables manufacturers to produce biodegradable chelants at high yields while eliminating the severe safety hazards of cyanide-based Strecker routes.

Biocatalytic Synthesis of Chiral N-Heterocycles

Ideal for use in transaminase-mediated amine borrowing cascades (e.g., Knorr-pyrrole synthesis), where the racemic ethyl ester serves as a highly efficient, cost-effective amine donor yielding up to 99% conversion without the need for pre-resolved enantiopure starting materials [1].

Enzymatic Resolution Workflows

The optimal substrate for producing enantiopure beta-amino acid derivatives via Candida antarctica lipase B (CAL-B), as its specific steric profile allows for highly selective sequential resolution (interesterification and N-acylation) that fails with larger ester analogs[2].

Cyanide-Free Production of Biodegradable Chelating Agents

Highly recommended as a precursor in Michael addition reactions with alkyl chloroacetates, achieving >97% conversion to advanced aminocarboxylate chelants while completely bypassing the hazardous hydrocyanic acid required in traditional Strecker syntheses [3].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5303-65-1

Dates

Last modified: 08-15-2023

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